![molecular formula C17H25N3O3 B10971327 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10971327.png)
3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Carbamoylation: The alkylated pyrazole undergoes carbamoylation with an isocyanate to introduce the carbamoyl group.
Bicyclo[2.2.2]octane Formation: The final step involves the formation of the bicyclo[2.2.2]octane structure through a Diels-Alder reaction between a suitable diene and dienophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Diels-Alder reaction using high-pressure reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted carbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine
Medicinally, the compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. The bicyclo[2.2.2]octane structure provides rigidity, which can influence the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-{[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.1]heptan-2-carbonsäure
- 3-{[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[3.2.1]octan-2-carbonsäure
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen bietet 3-{[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.2]octan-2-carbonsäure eine einzigartige Kombination von strukturellen Merkmalen, die ihre Stabilität und Reaktivität verbessern. Das Bicyclo[2.2.2]octan-Gerüst bietet ein steifes und stabiles Rückgrat, während der Pyrazolring vielseitige Reaktivität und potenzielle biologische Aktivität bietet.
Diese detaillierte Übersicht hebt die Bedeutung von 3-{[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[222]octan-2-carbonsäure in verschiedenen Bereichen hervor und betont ihr Potenzial für zukünftige Forschung und Anwendungen
Eigenschaften
Molekularformel |
C17H25N3O3 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-[(1-ethyl-5-methylpyrazol-4-yl)methylcarbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O3/c1-3-20-10(2)13(9-19-20)8-18-16(21)14-11-4-6-12(7-5-11)15(14)17(22)23/h9,11-12,14-15H,3-8H2,1-2H3,(H,18,21)(H,22,23) |
InChI-Schlüssel |
QYDZQURODCMETB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)CNC(=O)C2C3CCC(C2C(=O)O)CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


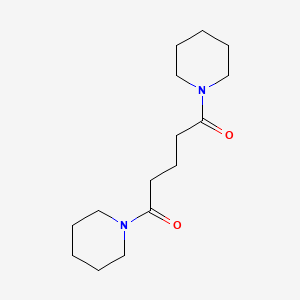
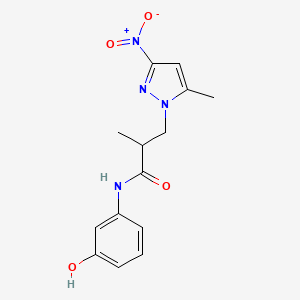
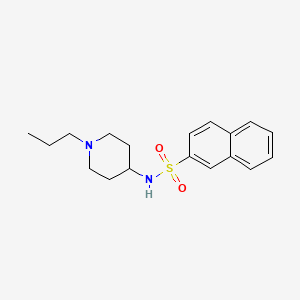
methanone](/img/structure/B10971263.png)

![3-[(3-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971275.png)
![N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10971283.png)
![N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B10971293.png)
![3-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971300.png)
![3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971312.png)
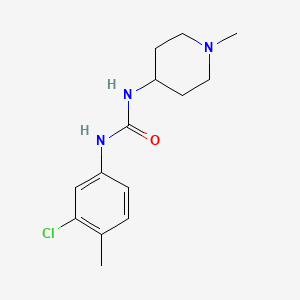
![methyl (2E)-2-(4-chlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10971317.png)
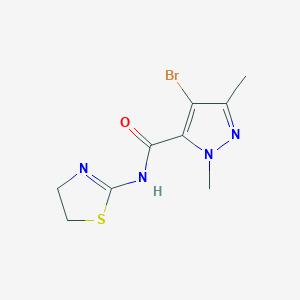
![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10971332.png)
